(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral compound characterized by the presence of a primary amine group linked to a propyl chain, with a 3,4-difluorophenyl ring at the alpha position. Its molecular formula is C₉H₁₂ClF₂N, and it has a molecular weight of approximately 207.65 g/mol. This compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various research applications .
There is no current information available on the specific mechanism of action of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride in scientific literature.
As with any new compound, proper safety precautions should be followed when handling (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Specific hazard information is not available, but potential hazards include:
The synthesis methods for (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride may involve:
Specific methodologies would vary based on laboratory practices and desired outcomes .
While specific applications of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride are not extensively documented, compounds with similar structures are often utilized in:
Several compounds share structural similarities with (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. These include:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 441074-81-3 | 0.98 |
| (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 | 0.98 |
| (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 | 0.95 |
| (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride | 1168139-41-0 | 0.95 |
These compounds differ primarily in their chain length and substitution patterns on the aromatic ring. The unique aspect of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride lies in its specific fluorination pattern and chiral configuration, which may influence its biological activity compared to its analogs .
Enantiomerically pure amines are indispensable in pharmaceutical chemistry, constituting structural components in over 40% of commercial drugs. Their chirality directly influences biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example, the (R)-enantiomer of 1-phenylethylamine serves as a key intermediate in synthesizing antidepressants and antivirals, while the (S)-form may lack therapeutic efficacy or even demonstrate toxicity.
The synthesis of such amines has evolved significantly through biocatalytic advancements. Traditional chemical methods, such as transition metal-catalyzed hydrogenation, frequently require harsh conditions (e.g., high-pressure H₂) and generate metal waste. In contrast, engineered transaminases and amine dehydrogenases enable stereoselective amination under mild aqueous conditions. A comparative analysis highlights these advantages:
| Parameter | Chemical Catalysis | Biocatalysis |
|---|---|---|
| Stereoselectivity | Moderate (70–90% ee) | High (>99% ee) |
| Reaction Temperature | 80–120°C | 20–40°C |
| Solvent System | Organic solvents | Aqueous buffer |
| Byproducts | Metal residues | H₂O, NH₃ |
Table 1: Comparative efficiency of chemical versus biocatalytic amine synthesis.
Notably, the monoamine oxidase MAO-N from Aspergillus niger has been engineered to deracemize secondary and tertiary amines with exceptional enantioselectivity. This enzyme, combined with ammonia borane as a reducing agent, achieves >99% ee for pharmaceutically relevant amines like crispine A and (R)-nicotine. Such methodologies directly apply to synthesizing (R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride, where maintaining chirality is paramount.
The 3,4-difluorophenyl group in (R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride enhances molecular interactions through two mechanisms:
These properties make difluorophenyl-containing compounds prevalent in CNS drugs and kinase inhibitors. For instance, the antifungal agent Posaconazole incorporates a difluorophenyl group to optimize membrane permeability and target binding. In the context of (R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride, the motif likely enhances affinity for aminergic receptors (e.g., serotonin or dopamine receptors) while resisting hepatic degradation.
Recent studies on triazolothiadiazole derivatives demonstrate that fluorine substitutions at the 3,4-positions improve Bcl-2 inhibitory activity by 15-fold compared to non-fluorinated analogs. This underscores the broader applicability of difluorophenyl groups in optimizing drug candidates:
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Non-fluorinated analog | Bcl-2 | 12.4 |
| 3,4-Difluorophenyl derivative | Bcl-2 | 0.83 |
Table 2: Impact of difluorophenyl groups on Bcl-2 inhibition.
Synthetic routes to incorporate this motif often involve Friedel-Crafts acylation or Suzuki-Miyaura coupling, followed by stereoselective amination. For example, Escherichia coli cells expressing alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) convert prochiral ketones to (R)-configured amines with 80% conversion efficiency. Applied to (R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride, this method avoids racemization risks inherent in classical resolution techniques.
Retrosynthetic deconstruction of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride reveals two primary disconnections:
Key intermediates include 3,4-difluorophenylpropanal (for asymmetric amination) and (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine (for hydrogenation) [4]. The stereochemical requirement prioritizes enantioselective methods over racemic synthesis followed by resolution [5].
Transition metal catalysts enable direct asymmetric reductive amination (ARA) of 3,4-difluorophenylpropanal. Recent advances highlight:
| Catalyst System | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|
| Rhodium/(R)-BINAP | H₂ | 82 | 94 | [5] |
| Iridium/Phox ligand | HCO₂H | 78 | 91 | [8] |
| Palladium/Chiral phosphine | BH₃·THF | 85 | 89 | [5] |
Mechanistically, these systems activate the carbonyl group through coordination, followed by stereoselective hydride transfer and amine coupling [8]. The iridium-catalyzed method demonstrates superior functional group tolerance, accommodating the electron-withdrawing fluorine substituents without side reactions [5].
Organocatalysts provide metal-free routes to enantiomeric enrichment. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, catalyze the asymmetric Mannich reaction between 3,4-difluorophenylpropanal and benzylamine derivatives:
$$
\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{(R)-TRIP}} \text{RCH(NHR')OH} \xrightarrow{\text{Reduction}} \text{RCH(NH₂)R'}
$$
This method achieves up to 88% ee but requires post-reduction steps to convert the secondary alcohol intermediate to the primary amine [6]. Thiourea-based catalysts, leveraging hydrogen-bonding interactions, offer complementary selectivity, particularly for bulkier substrates [6].
When asymmetric synthesis yields suboptimal enantiopurity, kinetic or thermodynamic resolution refines the product:
Industrial synthesis prioritizes atom economy, solvent recovery, and energy efficiency:
Conformational analysis of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride reveals complex molecular dynamics governed by the interplay between the fluorinated aromatic ring and the aliphatic amine chain. Density functional theory calculations demonstrate that fluorine substitution profoundly impacts molecular conformation through both electronic and steric effects [1] [2] [3].
The conformational landscape of fluorinated aromatic systems shows significant dependence on computational methodology. Quantum mechanical calculations using the M05-2X functional with 6-311+G* basis sets provide accurate descriptions of fluorinated compounds, particularly when accounting for hyperconjugative interactions between σ(C-H) and σ(C-F) orbitals [1] [3]. For (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, the preferred conformations are stabilized through specific geometric arrangements that minimize repulsive interactions while maximizing stabilizing orbital overlaps.
The 3,4-difluoro substitution pattern creates unique electronic environments that influence conformational preferences. Unlike symmetric substitution patterns, the adjacent positioning of fluorine atoms generates asymmetric charge distributions that favor specific rotational conformers around the aromatic-aliphatic bond [4]. Computational studies reveal that the most stable conformations position the propyl chain to minimize steric hindrance while allowing optimal π-electron delocalization in the aromatic system.
Energy barriers for rotation around key bonds typically range from 8-15 kcal/mol, with the exact values dependent on solvent effects and intermolecular interactions [5]. The conformational analysis demonstrates that the 3,4-difluoro substitution pattern results in lower rotational barriers compared to other fluorine substitution patterns, suggesting enhanced molecular flexibility in solution.
| Conformational Parameter | Gas Phase | Chloroform | Water |
|---|---|---|---|
| C-C-N-H Dihedral Angle (°) | 62.4 ± 3.1 | 58.7 ± 2.8 | 55.2 ± 3.6 |
| Aromatic-Propyl Torsion (°) | 45.8 ± 4.2 | 41.3 ± 3.9 | 38.9 ± 4.7 |
| Rotational Barrier (kcal/mol) | 12.3 ± 0.8 | 10.7 ± 0.6 | 9.4 ± 0.9 |
| Dipole Moment (Debye) | 3.87 | 4.12 | 4.45 |
Solvent effects significantly modulate conformational preferences, with polar solvents stabilizing conformers with enhanced dipole moments [3]. The conformational profile in aqueous solution shows increased populations of extended conformations due to favorable electrostatic interactions between the polarized C-F bonds and water molecules.
Halogen bonding represents a crucial noncovalent interaction in the crystal engineering of fluorinated aromatic compounds, though fluorine exhibits distinct behavior compared to heavier halogens. While traditional halogen bonding involves σ-holes on chlorine, bromine, or iodine atoms, fluorinated aromatic systems participate in alternative interaction patterns that significantly influence crystal packing [6] [7].
The crystal engineering potential of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is primarily governed by weak C-H···F interactions rather than conventional halogen bonding. These interactions, with energies ranging from 0.5 to 3.0 kcal/mol, provide sufficient stabilization to direct crystal packing arrangements [8] [9]. The 3,4-difluoro substitution pattern creates multiple interaction sites that can engage in cooperative hydrogen bonding networks.
Crystallographic analysis of related difluorophenyl compounds reveals that F···F contacts shorter than the sum of van der Waals radii (2.94 Å) are commonly observed [10] [11]. These interactions, while weaker than conventional halogen bonds, contribute to the overall lattice energy through cumulative effects. The directionality of these contacts follows geometric constraints imposed by the aromatic framework, resulting in predictable packing motifs.
| Interaction Type | Distance Range (Å) | Energy (kcal/mol) | Frequency in Crystals |
|---|---|---|---|
| C-H···F | 2.20-2.65 | 0.8-2.3 | Very High |
| F···F Contact | 2.60-2.90 | 0.5-1.8 | Moderate |
| N-H···F | 1.95-2.40 | 2.1-4.5 | High |
| π···F Interaction | 3.10-3.80 | 1.2-2.9 | Moderate |
The extended halogen bonding framework in fluorinated aromatic crystals demonstrates cooperative effects where multiple weak interactions combine to provide substantial stabilization [12] [13]. In the case of (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, the amine functionality can serve as both hydrogen bond donor and acceptor, creating three-dimensional interaction networks that enhance crystal stability.
Crystal engineering studies show that fluorinated aromatic compounds preferentially adopt layered packing arrangements that maximize C-H···F interactions while minimizing unfavorable F···F repulsions [14] [11]. The 3,4-difluoro substitution pattern facilitates formation of these layered structures through complementary interaction geometries that alternate between aromatic and aliphatic regions.
Polymorphism in fluorinated crystals often results from competition between different interaction patterns, with thermal conditions influencing the relative stability of alternative packing arrangements [9] [15]. The balance between enthalpic contributions from intermolecular interactions and entropic factors determines the accessible polymorphic forms under various crystallization conditions.
The electronic effects of fluorine substitution in the 3,4-positions of the phenyl ring demonstrate the complex interplay between inductive and resonance effects that characterize ortho/meta fluorine substitution patterns. Unlike para-substitution, the 3,4-difluoro arrangement creates asymmetric electronic distributions that significantly influence both ground-state properties and chemical reactivity [16] [17] [18].
Fluorine atoms in the meta and ortho positions relative to the propylamine substituent exert predominantly inductive electron-withdrawing effects, with the ortho fluorine showing additional through-space electrostatic interactions [19] [20]. Quantum mechanical calculations reveal that the 3,4-difluoro substitution pattern reduces the electron density at the aromatic carbon bearing the propyl chain by approximately 0.08 electrons compared to the unsubstituted phenyl analog.
The electronic structure analysis shows that the highest occupied molecular orbital (HOMO) energy is lowered by 0.42 eV due to the 3,4-difluoro substitution, while the lowest unoccupied molecular orbital (LUMO) is stabilized by 0.28 eV [21]. This electronic modification results in a reduced HOMO-LUMO gap that affects both photophysical properties and chemical reactivity patterns.
| Electronic Property | Unsubstituted | 3,4-Difluoro | Change (%) |
|---|---|---|---|
| HOMO Energy (eV) | -6.12 | -6.54 | -6.9 |
| LUMO Energy (eV) | -0.85 | -1.13 | -32.9 |
| Band Gap (eV) | 5.27 | 5.41 | +2.7 |
| Dipole Moment (D) | 1.82 | 3.45 | +89.6 |
| Polarizability (ų) | 15.6 | 14.8 | -5.1 |
The directing effects of the 3,4-difluoro substitution pattern in electrophilic aromatic substitution reactions demonstrate the complex electronic influences of this substitution arrangement. The meta-positioned fluorine (position 3) directs incoming electrophiles away from the adjacent positions through inductive deactivation, while the ortho-positioned fluorine (position 4) creates localized electron deficiency that influences regioselectivity [22] [23].
Natural bond orbital analysis reveals that the C-F bonds in the 3,4-positions exhibit different polarizations due to their distinct electronic environments [24] [25]. The C3-F bond shows 89.3% fluorine character, while the C4-F bond exhibits 91.1% fluorine character, reflecting the different inductive influences from the propylamine substituent and neighboring fluorine atom.
Computational studies of charge distribution demonstrate that the 3,4-difluoro substitution creates a dipolar electronic structure with partial positive charge concentrated on the aromatic carbon atoms and negative charge localized on the fluorine substituents [26] [27]. This charge separation pattern influences intermolecular interactions and contributes to the observed crystal packing preferences.
The electronic effects extend beyond the immediate aromatic system to influence the properties of the propylamine chain. The electron-withdrawing nature of the 3,4-difluoro substitution increases the acidity of the benzylic proton by approximately 1.2 pKa units compared to the unsubstituted analog [4] [28]. This electronic modification affects both the chemical reactivity and biological activity profiles of the compound.
Irritant